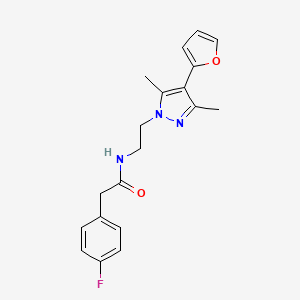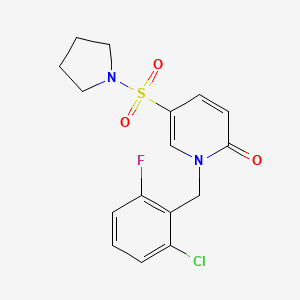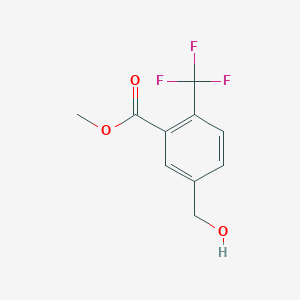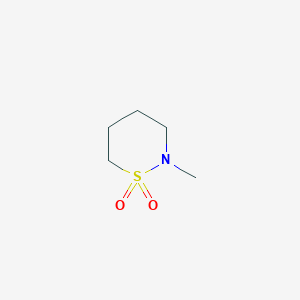![molecular formula C7H5ClIN3O2S B2483927 6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine CAS No. 1394373-18-2](/img/structure/B2483927.png)
6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine
Übersicht
Beschreibung
6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H5ClIN3O2S and its molecular weight is 357.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Modification and Derivative Synthesis
6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine is a versatile compound that has been studied for various chemical modifications. For instance, the halogenation of imidazo[4,5-b]pyridin-2-one derivatives, a similar compound, has shown potential in creating diverse derivatives through reactions like chlorination, bromination, and iodination (Yutilov et al., 2005). Such chemical modifications can lead to the formation of compounds with unique properties and potential applications in various scientific fields.
Corrosion Inhibition
Research has shown that imidazo[4,5-b]pyridine derivatives can act as effective corrosion inhibitors. In a study, derivatives like 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine demonstrated high inhibition performance against mild steel corrosion. These findings suggest that similar compounds, including this compound, could be explored for their corrosion inhibition properties (Saady et al., 2021).
Molecular Structure Analysis
The molecular structure and vibrational energy levels of compounds like 1H-imidazo[4,5-b]pyridine and its derivatives have been examined using density functional theory (DFT) and X-ray analysis. Such studies provide insights into the chemical and physical properties of these compounds, which can be essential for their application in various scientific fields (Lorenc et al., 2008).
Radiolabelling and Tracer Synthesis
Compounds like this compound have potential in the field of radiolabelling. For example, the synthesis of imidazo[1,2-a]pyridine derivatives for radiolabelling purposes has been documented, indicating the potential of related compounds in medical imaging and diagnostic applications (Huang Gang, 2006).
Cytokinin Activity in Agriculture
In agriculture, derivatives of imidazo[4,5-b]pyridine, like 7-phenylethynylimidazo[4,5-b]pyridine, have been developed as fluorescent cytokinin analogues. These compounds have shown significant activity in plant bioassays, suggesting the potential for similar compounds in enhancing plant growth and development (Nishikawa et al., 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include exploring its potential uses in various fields. For example, if it has biological activity, it could be studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be used to develop new synthetic methods .
Eigenschaften
IUPAC Name |
6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3O2S/c1-15(13,14)7-10-4-2-3(8)5(9)11-6(4)12-7/h2H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPYBQNRXLDREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=NC(=C(C=C2N1)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2483844.png)

![2-[4-(Trifluoromethyl)furan-2-yl]acetic acid](/img/structure/B2483846.png)



![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2483851.png)
![(2S)-2-[3-(methoxymethyl)phenyl]propan-1-ol](/img/structure/B2483852.png)
![N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2483854.png)

![N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2483856.png)

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2483861.png)

